
(S)-Propranolol-O-beta-D-glucuronide
Overview
Description
(S)-Propranolol-O-beta-D-glucuronide is a major metabolite of propranolol, a non-selective beta-adrenergic receptor blocker used to treat hypertension, angina, and arrhythmias. This glucuronide conjugate is formed via hepatic uridine diphosphate-glucuronosyltransferase (UGT)-mediated O-glucuronidation of the parent drug, specifically at the hydroxyl group of the naphthalene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Propranolol-O-beta-D-glucuronide typically involves the enzymatic glucuronidation of propranolol. This process is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid from UDP-glucuronic acid to propranolol. The reaction conditions generally include a buffered aqueous solution at a physiological pH, with the presence of cofactors such as magnesium ions to enhance enzyme activity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using bioreactors that provide optimal conditions for enzyme activity. These bioreactors maintain a controlled environment, including temperature, pH, and substrate concentration, to maximize the yield of the glucuronide product.
Chemical Reactions Analysis
Types of Reactions
(S)-Propranolol-O-beta-D-glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting it back to propranolol. This reaction can occur under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used to hydrolyze this compound.
Oxidation and Reduction: While less common, oxidation and reduction reactions can also occur, depending on the presence of specific oxidizing or reducing agents.
Major Products
The major product of hydrolysis is propranolol, which can further undergo metabolic transformations in the body.
Scientific Research Applications
Pharmacokinetics and Metabolism
(S)-Propranolol-O-beta-D-glucuronide is primarily formed through the glucuronidation process mediated by UDP-glucuronosyltransferases (UGTs). Studies have demonstrated that UGT1A7, UGT1A9, and UGT2A1 predominantly glucuronidate (S)-propranolol, while UGT1A10 shows the opposite stereoselectivity . The glucuronidation of propranolol plays a crucial role in its elimination and bioavailability.
Key Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in several studies:
Parameter | Value for this compound |
---|---|
Elimination Half-Life (t1/2) | 3.56 ± 0.73 hours |
Maximum Concentration Time (Tmax) | 2.21 ± 0.45 hours |
Cumulative Excretion in Urine | 14.7 ± 2.46% of the administered dose |
These parameters indicate that this compound has a longer elimination half-life compared to its R-enantiomer, suggesting a potential difference in therapeutic efficacy and safety profiles between the two enantiomers.
Clinical Implications
The glucuronidation of (S)-propranolol is clinically relevant due to its implications in drug interactions and patient responses. For instance, racial differences have been observed in the metabolism of propranolol, with variations in glucuronidation rates among different ethnic groups . Such findings underscore the importance of personalized medicine approaches in prescribing propranolol.
Case Studies
Several case studies have highlighted the significance of this compound:
- Case Study on Racial Differences : A study involving healthy male subjects from different racial backgrounds indicated that black participants exhibited higher rates of R-propranolol glucuronidation compared to white participants, which could influence dosing strategies and therapeutic outcomes .
- Therapeutic Monitoring : In patients undergoing treatment with propranolol for conditions such as hypertension and anxiety, monitoring levels of this compound may provide insights into drug efficacy and help optimize dosing regimens based on individual metabolic profiles .
Research Applications
Research on this compound extends beyond pharmacokinetics into areas such as toxicology and drug development:
- Toxicological Studies : The metabolite's profile can be utilized to assess potential toxicity and safety in preclinical models, aiding in the evaluation of new formulations or combinations with other drugs .
- Drug Development : Understanding the metabolic pathways involving this compound can inform drug design strategies aimed at enhancing therapeutic effects while minimizing adverse reactions .
Mechanism of Action
(S)-Propranolol-O-beta-D-glucuronide itself does not exert pharmacological effects. Instead, it serves as a metabolite that facilitates the excretion of propranolol. The parent compound, propranolol, works by blocking beta-adrenergic receptors, thereby reducing heart rate, myocardial contractility, and blood pressure. This action is mediated through the inhibition of the sympathetic nervous system.
Comparison with Similar Compounds
Structural and Functional Classification
Beta-D-glucuronides are classified by conjugation position (O- vs. N-glucuronides) and structural stability (ether vs. acyl glucuronides):
Compound | Glucuronide Type | Position | Reactivity | Key Functional Impact |
---|---|---|---|---|
(S)-Propranolol-O-beta-D-glucuronide | Ether O-glucuronide | Hydroxyl | Stable | Prolongs parent drug activity |
Gemfibrozil-1-O-beta-D-glucuronide | Acyl O-glucuronide | Carboxyl | Electrophilic | Hepatotoxic potential |
Propylthiouracil-N-beta-D-glucuronide | N-glucuronide | Thiol | Moderate stability | Facilitates renal excretion |
Ether glucuronides (e.g., propranolol, morphine-6-O-glucuronide) are chemically stable, whereas acyl glucuronides (e.g., gemfibrozil) are reactive, forming protein adducts linked to toxicity .
Pharmacokinetic and Metabolic Differences
Table 1: Comparative Pharmacokinetic Parameters
Compound | Half-Life (h) | Clearance Route | Biliary Excretion (%) | Key Metabolic Feature |
---|---|---|---|---|
This compound | 16–24 | Renal (GFR-dependent) | Minimal | Enterohepatic recirculation |
Morphine-6-O-beta-D-glucuronide | 3–6* | Renal | <10 | High spinal cord potency (mu-opioid) |
Quercetin-3-O-beta-D-glucuronide | 2–4 | Hepatic/Renal | N/A | Low bioavailability vs. parent |
Gemfibrozil-1-O-beta-D-glucuronide | ~0.5 | Biliary (73%) | 73 | Carrier-mediated hepatic transport |
*Estimated from clinical duration of action .
- Hepatic Transport: Gemfibrozil glucuronide undergoes carrier-mediated biliary excretion, inhibited by clofibric acid glucuronide . In contrast, propranolol glucuronide relies on passive renal excretion.
- Bioactivity: Morphine-6-O-glucuronide exhibits 650-fold higher spinal analgesic potency than morphine due to mu-opioid receptor binding, whereas propranolol glucuronide lacks intrinsic activity .
Therapeutic Implications
- Prolonged Efficacy: Propranolol glucuronide’s slow hydrolysis sustains beta-blockade, reducing dosing frequency . Morphine-6-glucuronide’s potency allows lower opioid doses, minimizing side effects .
- Targeted Delivery: Ceramide-beta-D-glucuronide releases ceramide in the colon via bacterial beta-glucuronidase, suppressing aberrant crypt foci in carcinogenesis models .
- Toxicity Risks : Acyl glucuronides (e.g., gemfibrozil) require monitoring for hepatotoxicity, unlike stable ether glucuronides .
Analytical Methods
Compound | Primary Method | Sensitivity | Key Challenge |
---|---|---|---|
This compound | HPLC-UV | ~10 ng/mL | Co-elution with polar metabolites |
Propylthiouracil-N-glucuronide | HPLC-MS/MS | 0.1–50 ng/mL | Matrix effects in biological fluids |
Quercetin-3-O-glucuronide | HPLC-MS | 1–100 ng/mL | Differentiation from isomers |
Mass spectrometry (e.g., LC-MS/MS) is preferred for glucuronides due to high specificity, particularly for isomers like morphine-3- vs. 6-glucuronides .
Biological Activity
(S)-Propranolol-O-beta-D-glucuronide is a significant metabolite of propranolol, a non-selective beta-adrenergic antagonist commonly used for the treatment of hypertension, anxiety, and other cardiovascular conditions. This article explores the biological activity of this compound, focusing on its metabolism, pharmacokinetics, and implications in clinical and environmental contexts.
1. Metabolism and Formation
(S)-Propranolol undergoes extensive metabolism primarily in the liver, where it is converted into several metabolites, including this compound. The glucuronidation process is facilitated by UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT2B4, which play crucial roles in the phase II metabolism of drugs.
Table 1: Glucuronidation of Propranolol Enantiomers
Enantiomer | UGT Enzyme | Glucuronide Formed |
---|---|---|
S-(-) | UGT2B7 | This compound |
R-(+) | UGT2B4 | R-Propranolol-O-beta-D-glucuronide |
The glucuronidation reaction involves the conjugation of glucuronic acid to the hydroxyl group of propranolol, resulting in increased solubility and facilitating renal excretion. Studies have shown that the S-(-) enantiomer is preferentially glucuronidated compared to the R-(+) enantiomer, indicating stereoselectivity in its metabolic pathway .
2. Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its elimination and bioavailability. Research indicates that the elimination half-life () of (S)-propranolol glucuronide is significantly longer than that of its R counterpart.
Table 2: Pharmacokinetic Parameters
Glucuronide | Elimination Rate Constant (h) | Half-Life (h) | Maximum Concentration (h) | Cumulative Excretion (%) |
---|---|---|---|---|
S-(-) Propranolol | 0.195 ± 0.04 | 3.56 ± 0.73 | 2.21 ± 0.45 | 14.7 ± 2.46 |
R-(+) Propranolol | 0.283 ± 0.06 | 2.45 ± 0.50 | 1.75 ± 0.33 | 7.68 ± 1.60 |
The cumulative excretion percentages indicate that a higher proportion of the S-(-) enantiomer is excreted in urine compared to R-(+), highlighting differences in their pharmacokinetic behaviors .
3. Biological Activity and Effects
This compound exhibits distinct biological activities relevant to its role as a metabolite of propranolol:
4. Case Studies and Research Findings
Recent studies have explored the implications of this compound in various contexts:
- Urinary Excretion Studies : A study examining urinary excretion patterns found significant differences between the S-(-) and R-(+) enantiomers, with implications for personalized medicine approaches in treating cardiovascular diseases .
- Microbiota Interactions : Research into drug-microbiota interactions suggests that glucuronides may alter gut microbiota composition, potentially affecting drug metabolism and efficacy .
Q & A
Basic Research Questions
Q. How can researchers quantify (S)-Propranolol-O-beta-D-glucuronide in biological matrices with high specificity?
- Methodological Answer : Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard. Calibration curves using deuterated internal standards (e.g., deuterated morphine glucuronides) minimize matrix effects. Transitions such as 644 → 468 for glucuronide metabolites ensure specificity. Solid-phase extraction (SPE) is critical for reducing ion suppression (<40%) in urine or plasma .
Q. What enzymatic assays are used to study the hydrolysis of this compound back to propranolol?
- Methodological Answer : Beta-glucuronidase (e.g., E. coli or human liver microsomal enzymes) is employed under pH 6.8–7.4 buffered conditions. Incubate at 37°C with substrate and monitor hydrolysis via LC-MS/MS. Include control experiments with enzyme inhibitors (e.g., saccharic acid 1,4-lactone) to confirm specificity. Kinetic parameters (Km, Vmax) are derived using Michaelis-Menten plots .
Advanced Research Questions
Q. What mechanisms explain the prolonged elimination half-life of this compound compared to propranolol?
- Methodological Answer : The slow terminal elimination (t½ ≈ 16–24 hr) is attributed to systemic and enteric deconjugation. Enterohepatic recirculation of the glucuronide, demonstrated in dogs, acts as a "storage pool" for propranolol. Use bile-cannulated rodent models to track recirculation phases .
Q. How does renal impairment affect the pharmacokinetics of this compound?
- Methodological Answer : Renal clearance (29–70 mL/min) correlates with glomerular filtration rate (GFR). In severe renal disease, cumulative plasma levels rise 2.3-fold. Use population pharmacokinetic models integrating creatinine clearance as a covariate to adjust dosing .
Q. What factors influence the stability of this compound in plasma during long-term storage?
- Methodological Answer : Stability studies in rat plasma show an extrapolated half-life of 81 days at 4°C. Freeze-thaw cycles (>3) degrade the compound; add stabilizing agents (e.g., sodium azide) and store at -80°C. Validate stability using incurred sample reanalysis (ISR) .
Q. How does enterohepatic recirculation contribute to propranolol cumulation during chronic therapy?
- Methodological Answer : Enteric beta-glucuronidase deconjugates the glucuronide, releasing propranolol for reabsorption. Use portal vein cannulation in animal models to measure biliary excretion and intestinal reuptake. Pharmacokinetic modeling with compartmental analysis quantifies recirculation flux .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies between in vitro stability data and in vivo cumulation observations of this compound?
- Methodological Answer : In vitro plasma stability (t½ = 81 days) vs. in vivo cumulation (t½ = 16–24 hr) arises from enzymatic reactivation in tissues (e.g., gut microbiota beta-glucuronidase). Use germ-free vs. conventional rodent models to isolate host vs. microbial contributions.
Q. Experimental Design Challenges
Q. How to assess tissue-specific beta-glucuronidase activity in reactivating propranolol from its glucuronide?
- Methodological Answer : Tissue homogenates (e.g., liver, skin, intestinal mucosa) are incubated with the glucuronide. Quantify propranolol release via LC-MS/MS. Normalize activity to protein content and compare with immunohistochemical beta-glucuronidase localization .
Q. Analytical Chemistry Considerations
Q. What strategies differentiate this compound from isomeric or co-eluting glucuronides?
- Methodological Answer : Chiral chromatography (e.g., polysaccharide-based columns) resolves enantiomers. High-resolution MS (Q-TOF) with isotopic pattern matching confirms molecular formula. Synthesize and characterize reference standards for fragmentation pattern comparison .
Q. Synthetic Chemistry Optimization
Q. How to improve the synthetic yield of this compound for preclinical studies?
Properties
CAS No. |
58657-78-6 |
---|---|
Molecular Formula |
C22H29NO8 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
PCALHJGQCKATMK-QBUJOIIVSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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